molecular formula C20H17N5S3 B12483924 3-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

3-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12483924
M. Wt: 423.6 g/mol
InChI Key: PZQABRWOHMJMCP-UHFFFAOYSA-N
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Description

3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE is a complex organic compound with a unique structure that combines a triazinoindole moiety with a benzothiazole thione group

Properties

Molecular Formula

C20H17N5S3

Molecular Weight

423.6 g/mol

IUPAC Name

3-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C20H17N5S3/c1-2-11-24-14-8-4-3-7-13(14)17-18(24)21-19(23-22-17)27-12-25-15-9-5-6-10-16(15)28-20(25)26/h3-10H,2,11-12H2,1H3

InChI Key

PZQABRWOHMJMCP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5SC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE typically involves multi-step organic reactions. One common method includes the condensation of 5-propyl-1,2,4-triazino[5,6-b]indole with a suitable thiol reagent, followed by cyclization with a benzothiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability. The industrial methods are designed to minimize waste and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiol or amine derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including drug development and material science .

Scientific Research Applications

3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-1,3-BENZOTHIAZOLE-2-THIONE stands out due to its unique combination of a triazinoindole moiety and a benzothiazole thione group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

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